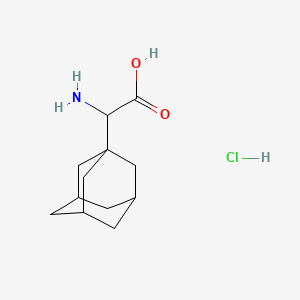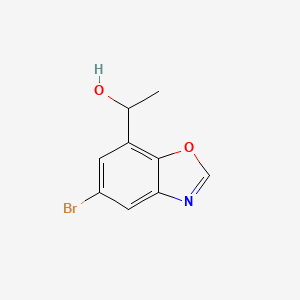![molecular formula C7H11ClN2 B1447565 Clorhidrato de 1H,4H,5H,6H,7H-pirrolo[3,2-c]piridina CAS No. 1555967-60-6](/img/structure/B1447565.png)
Clorhidrato de 1H,4H,5H,6H,7H-pirrolo[3,2-c]piridina
Descripción general
Descripción
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is an intermediate of Clopidogrel and Prasugrel .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is not explicitly mentioned in the retrieved papers .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto se está investigando activamente en el campo farmacéutico por sus posibles efectos terapéuticos. Se ha estudiado por sus propiedades analgésicas y sedantes, lo que podría conducir a nuevos tratamientos para el dolor y los trastornos del sueño . Además, sus derivados han mostrado promesa en el tratamiento de enfermedades del sistema nervioso e inmunológico.
Aplicaciones Antidiabéticas
Los investigadores han descubierto que ciertos derivados de este compuesto pueden reducir los niveles de glucosa en sangre, lo que sugiere posibles aplicaciones en la prevención y el tratamiento de afecciones relacionadas con la diabetes, como la hiperglucemia, la dislipidemia diabética y la resistencia a la insulina .
Actividad Antimicobacteriana
La actividad antimicobacteriana de los derivados de pirrolopiridina indica un posible uso en la lucha contra las infecciones micobacterianas, incluida la tuberculosis .
Investigación Antiviral
Algunos estudios han destacado las capacidades antivirales de este compuesto, particularmente contra el VIH-1. Esto sugiere un papel en el desarrollo de nuevas terapias antivirales .
Inhibición de EGFR para el Tratamiento del Cáncer
Los derivados de este compuesto se han explorado como inhibidores de EGFR, que son importantes en el tratamiento de varios tipos de cáncer. Los inhibidores de EGFR pueden bloquear la actividad de la proteína EGFR, que está hiperactiva en muchas células cancerosas .
Intermedio de Síntesis Química
El compuesto sirve como intermedio en la síntesis de entidades químicas más complejas. Por ejemplo, se utiliza en la producción de clopidogrel y prasugrel, que son medicamentos antiplaquetarios para la prevención de accidentes cerebrovasculares y ataques cardíacos .
Estudios de Actividad Biológica
La actividad biológica de los derivados de pirrolo[3,4-c]piridina es un amplio campo de estudio. Estos compuestos se han investigado por su potencial para tratar enfermedades cardiovasculares e hipertensión debido a sus efectos sobre los niveles de glucosa y lípidos en sangre .
Mecanismo De Acción
Target of Action
The primary target of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This process blocks the activation of downstream signaling pathways, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the FGF-FGFR axis , a signal transduction pathway that regulates various biological processes . Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation, resulting in the activation of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . The inhibition of FGFRs by 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride disrupts these pathways, leading to the inhibition of cell proliferation and migration .
Pharmacokinetics
The compound’s molecular weight (17266) suggests that it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of FGFRs by 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride leads to a decrease in cell proliferation and an increase in apoptosis . In vitro studies have shown that the compound significantly inhibits the migration and invasion of 4T1 breast cancer cells .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound can also bind to certain receptors, influencing their activity and modulating biochemical pathways. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in metabolic processes .
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it can activate receptors by mimicking the action of natural ligands, leading to downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h1,4,8-9H,2-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMDLOLMTKGWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)


![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)








